1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Description
1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (ETQ2CA) is a conformationally constrained heterocyclic compound derived from the tetrahydroquinoline scaffold. It features an ethyl substituent at the 1-position and a carboxylic acid group at the 2-position (Fig. 1). This structure imparts rigidity, making it a valuable analogue of pipecolic acid, a non-proteinogenic amino acid involved in plant alkaloid biosynthesis and mammalian neurotransmission .
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
1-ethyl-3,4-dihydro-2H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-2-13-10-6-4-3-5-9(10)7-8-11(13)12(14)15/h3-6,11H,2,7-8H2,1H3,(H,14,15) |
InChI Key |
BFCAEXLSVJEQQN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(CCC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Multi-Step Organic Synthesis via Acid-Catalyzed Cyclization
The foundational approach to synthesizing 1-ethyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves acid-catalyzed cyclization of precursor molecules. A patent by [EP0636612A1] details a method for analogous tetrahydroisoquinoline-3-carboxylic acid derivatives, where phenylalanine derivatives react with formaldehyde or paraformaldehyde in the presence of sulfuric or hydrobromic acid . This reaction proceeds at 50–80°C for 3–12 hours, yielding cyclized products through intramolecular imine formation.
For the target compound, similar protocols may involve:
-
Condensation : Reacting ethyl-substituted aniline derivatives with α,β-unsaturated carbonyl compounds under acidic conditions.
-
Cyclization : Facilitating ring closure via protonation of the imine intermediate, followed by nucleophilic attack to form the tetrahydroquinoline core .
-
Carboxylation : Introducing the carboxylic acid group through hydrolysis of nitrile or ester precursors under basic conditions .
A critical parameter is the choice of acid catalyst. Sulfuric acid enhances cyclization efficiency but requires careful temperature control to avoid side reactions such as polymerization .
Cascade Reactions for Rapid Scaffold Assembly
Recent advances employ cascade reactions to streamline synthesis. Palanimuthu et al. demonstrated a three-component reaction using 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) . This method involves:
-
Knoevenagel Condensation : Ethyl cyanoacetate reacts with aldehydes to form α,β-unsaturated intermediates.
-
aza-Michael–Michael Addition : The intermediate undergoes sequential nucleophilic attacks with 2-alkenyl aniline, yielding highly substituted tetrahydroquinolines.
While this study focused on ethyl cyanoacetate-derived products, modifying the aldehyde component (e.g., using propionaldehyde) could introduce the ethyl group at position 1 of the tetrahydroquinoline ring . DBU acts as both a base and a catalyst, enabling a one-pot reaction with yields exceeding 70% under mild conditions (room temperature, 12–24 hours) .
Oxidation and Decarboxylation Strategies
A Chinese patent [CN102924374B] outlines a method for quinoline-4-carboxylic acid derivatives that could be adapted for the target compound . Key steps include:
-
Condensation : Isatin reacts with acetone under basic conditions to form 2-toluquinoline-4-carboxylic acid.
-
Addition with Benzaldehyde : Introduces a vinyl group via aldol condensation.
-
Oxidation : Potassium permanganate oxidizes the side chain to a carboxylic acid.
-
Decarboxylation : Thermal or acidic removal of the carboxyl group yields the final product.
For 1-ethyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, substituting benzaldehyde with propionaldehyde and adjusting oxidation conditions (e.g., using milder agents like trivalent cobalt salts) may preserve the ethyl group while introducing the carboxylic acid moiety .
Purification and Characterization
Isolation of the target compound requires recrystallization or chromatography . The patent [WO2001040190A1] describes crystallizing tetrahydroquinoline derivatives from toluene/n-heptane mixtures, achieving >95% purity . Analytical data for related compounds include:
| Property | Value (for analogous compounds) | Source |
|---|---|---|
| Melting Point | 155–157°C | |
| ¹H NMR (DMSO-d₆) | δ 8.08 (d, 1H), δ 2.58 (s, 3H) | |
| IR (cm⁻¹) | 3292 (N–H), 1686 (C=O) |
For the target compound, similar spectral features are expected, with characteristic signals for the ethyl group (δ 1.2–1.4 ppm) and carboxylic acid (δ 12–13 ppm) .
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency of major methods:
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification via acid chloride intermediates. Treatment with thionyl chloride (SOCl₂) converts the acid to its reactive acyl chloride, which reacts with alcohols (e.g., ethanol, methanol) to form esters .
Example:
Key Conditions:
-
Thionyl chloride (1.2–2.0 equiv) in dichloromethane (DCM) at 0–25°C.
-
Base (e.g., triethylamine) neutralizes HCl byproducts.
Amidation Reactions
The acyl chloride intermediate reacts with primary or secondary amines to yield amides. This is critical for synthesizing bioactive derivatives.
Example:
Optimized Parameters:
-
Amine (1.5 equiv) in tetrahydrofuran (THF) at 25°C.
-
Yields: 70–85%.
Decarboxylation
Under thermal or catalytic conditions, decarboxylation removes the carboxylic acid group, forming 1-ethyl-1,2,3,4-tetrahydroquinoline. Copper catalysts (e.g., CuO) enhance efficiency .
Conditions:
Oxidation of the Tetrahydroquinoline Core
Strong oxidizing agents like KMnO₄ or CrO₃ dehydrogenate the tetrahydroquinoline ring to yield quinoline derivatives. The ethyl substituent remains intact.
Reaction Pathway:
Observations:
-
Complete oxidation requires acidic conditions (e.g., H₂SO₄) at 80–100°C.
Salt Formation
Reaction with bases (e.g., NaOH) produces water-soluble carboxylate salts, useful for pharmaceutical formulations.
Example:
Applications:
-
Enhanced bioavailability in drug delivery systems.
Reduction of the Carboxylic Acid Group
While less common, LiAlH₄ reduces the carboxylic acid to a primary alcohol, yielding 2-(hydroxymethyl)-1-ethyl-1,2,3,4-tetrahydroquinoline.
Mechanism:
Challenges:
-
Requires anhydrous conditions and careful temperature control (0–5°C).
Mechanistic Insights
-
Esterification/Amidation: Proceeds via nucleophilic acyl substitution, with SOCl₂ activating the carboxylic acid .
-
Decarboxylation: Follows a radical or concerted pathway, facilitated by copper’s redox properties .
-
Oxidation: Involves sequential dehydrogenation of the tetrahydroquinoline ring, stabilized by aromaticity.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : This compound serves as an intermediate in the synthesis of complex organic molecules and natural product analogs. Its unique structure allows for the development of new synthetic methodologies .
Biology
- Biological Activity : Research indicates that 1-ethyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid exhibits significant biological activities including antimicrobial and anticancer properties. It has been studied as a potential ligand in enzyme inhibition and receptor modulation .
Medicine
- Therapeutic Potential : The compound is being explored for its potential in treating neurodegenerative disorders and cardiovascular diseases. It is under investigation for its role in developing novel drug candidates .
Industry
- Agrochemicals and Materials : This compound is used in the production of agrochemicals and materials with specific properties. Its derivatives are also being researched for their applications as corrosion inhibitors and antioxidants .
Antimicrobial Activity
A study demonstrated that derivatives of 1-ethyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid exhibited notable antimicrobial activity against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 75 |
| Pseudomonas aeruginosa | 10 | 100 |
These findings suggest its potential as a lead compound for developing new antimicrobial agents.
Neuroprotective Effects
In another study focusing on neurodegenerative diseases, it was found that the compound could protect neuronal cells from oxidative stress-induced damage. This protective effect is attributed to its ability to modulate specific signaling pathways involved in cell survival .
Mechanism of Action
The mechanism by which 1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid exerts its effects involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor, modulating the activity of specific enzymes involved in metabolic pathways. Additionally, it can interact with receptors in the nervous system, influencing neurotransmitter release and uptake .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₂H₁₅NO₂
- Molecular Weight : 205.25 g/mol (calculated)
- Structural Features: Ethyl group (1-position), carboxylic acid (2-position), fused bicyclic system (quinoline core).
Comparison with Structural Analogues
1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid (Tic1CA)
- Structural Differences: Tic1CA replaces the quinoline core with an isoquinoline system and positions the carboxylic acid at the 1-position (vs. 2-position in ETQ2CA).
- Biological Relevance : Tic1CA is a phenylalanine analogue used in peptide design to enhance metabolic stability and receptor binding .
- Data Comparison :
| Property | ETQ2CA | Tic1CA |
|---|---|---|
| Molecular Formula | C₁₂H₁₅NO₂ | C₁₀H₁₁NO₂ |
| Molecular Weight | 205.25 g/mol | 177.20 g/mol |
| Key Applications | Enzyme inhibition | Peptide mimetics |
| Synthetic Accessibility | Moderate | High |
1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid (Tic3CA)
Cyclopropanated Derivatives
Reaction of ETQ2CA with diazomethane yields methyl 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylate, a doubly constrained 1-aminocyclopropane-1-carboxylic acid (ACC) system .
| Property | ETQ2CA | Cyclopropanated Derivative |
|---|---|---|
| Ring System | Bicyclic | Tricyclic (cyclopropane) |
| Synthetic Method | Acetic anhydride | Diazomethane cyclopropanation |
| Bioactivity | Moderate | Enhanced selectivity |
Ethyl Ester Derivatives
Ethyl esters of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (e.g., from ) differ in oxidation state and substituent positions. These esters are precursors for large-scale synthesis but lack the ethyl group at the 1-position, reducing conformational rigidity compared to ETQ2CA .
Table 3: Commercial Derivatives
| Compound Name | Supplier | Purity | Price (1g) |
|---|---|---|---|
| 1-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | CymitQuimica | 97% | $655.00 |
| 1-Ethyl-1,2,3,4-tetrahydroquinolin-7-amine | Combi-Blocks | 95% | $119.00 |
| 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid hydrochloride | Key Group | 97% | $119.00 |
Biological Activity
1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a heterocyclic organic compound with significant potential in medicinal chemistry. This compound belongs to the tetrahydroquinoline family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound by examining various studies and research findings.
1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 1707583-11-6 |
| Molecular Formula | C12H15NO |
| Molecular Weight | 189.25 g/mol |
| IUPAC Name | 1-ethyl-3,4-dihydro-2H-quinoline-2-carboxylic acid |
Antimicrobial Activity
Research indicates that tetrahydroquinoline derivatives exhibit notable antimicrobial properties. A study demonstrated that 1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid showed effective inhibition against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies using lipopolysaccharide (LPS)-stimulated BV2 microglial cells showed that it significantly reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-α. The inhibition of these mediators suggests a potential therapeutic role in neuroinflammatory conditions .
Anticancer Properties
The anticancer potential of 1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has been investigated in several studies. It was found to induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation. For instance, a study reported that the compound inhibited growth in MGC-803 cells by inducing G2/M cell cycle arrest .
The biological effects of 1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid can be attributed to its ability to modulate various biochemical pathways:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in inflammatory responses and cancer progression.
- Receptor Modulation : It interacts with specific receptors that regulate cellular signaling pathways related to inflammation and apoptosis.
Study on Anti-inflammatory Activity
In a recent study focusing on isoquinoline derivatives similar to 1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, it was found that compounds with N-hydroxyphenyl substituents exhibited potent inhibition of LPS-induced inflammation in BV2 cells with IC50 values ranging from 20–40 µM . This highlights the potential of structural modifications to enhance biological activity.
Anticancer Activity Assessment
Another research effort evaluated the anticancer effects of tetrahydroquinoline derivatives on multiple human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation pathways .
Q & A
What are the most effective synthetic routes for 1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, and how do reaction conditions influence yield?
Basic Research Question
A scalable method involves reacting N-substituted anilines with triethyl methanetricarboxylate, which provides high efficiency and adaptability for introducing substituents at specific positions . Key factors include:
- Temperature : Elevated temperatures (80–100°C) improve cyclization but may require reflux conditions.
- Catalysts : Acidic or basic catalysts (e.g., HCl, KOH) can accelerate cyclocondensation.
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
Yields are typically reported between 60–85%, depending on substituent steric effects and purification protocols .
How can researchers confirm the structural integrity and purity of this compound?
Basic Research Question
Methodological Approach :
- NMR Spectroscopy : Analyze 1H and 13C spectra to verify the ethyl group (δ 1.2–1.5 ppm for CH3, δ 3.0–3.5 ppm for CH2) and carboxylic acid (absence of proton signal due to exchange; carbonyl carbon at ~170 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]+ or [M–H]–) with ≤5 ppm error.
- Elemental Analysis : Validate C, H, N percentages within ±0.3% of theoretical values.
- HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
What strategies address low yields in the synthesis of derivatives with bulky substituents?
Advanced Research Question
Root Cause : Steric hindrance from bulky groups (e.g., aryl or branched alkyl) disrupts cyclization.
Solutions :
- Microwave-Assisted Synthesis : Reduces reaction time and improves energy transfer for challenging cyclizations.
- Protecting Groups : Temporarily block reactive sites (e.g., Boc for amines) to direct regioselectivity .
- Stepwise Functionalization : Introduce substituents post-cyclization via cross-coupling (e.g., Suzuki-Miyaura) .
How can stereochemical outcomes be analyzed for chiral derivatives of this compound?
Advanced Research Question
Methodology :
- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases to resolve enantiomers.
- X-ray Crystallography : Resolve absolute configuration, as demonstrated in triazole-functionalized analogues .
- Circular Dichroism (CD) : Correlate Cotton effects with established stereochemical libraries for rapid assessment.
What safety protocols are critical when handling this compound in the lab?
Basic Research Question
Key Guidelines :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods for reactions involving volatile solvents or aerosol formation.
- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent degradation.
How should researchers resolve contradictory biological activity data across studies?
Advanced Research Question
Troubleshooting Steps :
- Purity Verification : Re-examine compound purity via HPLC; impurities (e.g., unreacted aniline) may skew bioassays.
- Solvent Effects : Test activity in multiple solvents (DMSO, saline) to rule out solubility artifacts.
- Substituent Positioning : Compare activities of analogues with substituents at positions 3, 4, or 6, as seen in copper complex stability studies .
What functionalization strategies enable diversification of the tetrahydroquinoline core?
Advanced Research Question
Approaches :
- Electrophilic Aromatic Substitution : Introduce halogens (Br, Cl) at position 6 using NBS or Cl2/FeCl3.
- Cross-Coupling : Attach aryl/heteroaryl groups via Pd-catalyzed reactions (e.g., Heck, Sonogashira) .
- Carboxylic Acid Derivatives : Convert the acid to amides or esters for prodrug development .
How do electronic effects of substituents influence the compound’s reactivity?
Advanced Research Question
Case Study :
- Electron-Withdrawing Groups (EWGs) : Nitro or cyano groups at position 4 reduce nucleophilicity, slowing alkylation but enhancing acidity of the carboxylic moiety.
- Electron-Donating Groups (EDGs) : Methoxy or methyl groups increase ring electron density, facilitating electrophilic attacks .
Experimental Design : Use Hammett plots to correlate σ values of substituents with reaction rates.
What analytical techniques quantify trace impurities in bulk samples?
Advanced Research Question
Protocol :
- LC-MS/MS : Detect impurities at ppm levels using MRM (multiple reaction monitoring).
- NMR Relaxation Measurements : Identify low-concentration contaminants via T1/T2 relaxation times.
- ICP-OES : Screen for heavy metal residues (e.g., Pd from catalysis) with detection limits <1 ppb .
How can computational methods predict the compound’s physicochemical properties?
Advanced Research Question
Tools and Workflows :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
